molecular formula C11H15NO3 B3059145 Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate CAS No. 946409-42-3

Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate

Cat. No.: B3059145
CAS No.: 946409-42-3
M. Wt: 209.24
InChI Key: SDPWLPVYRUPJTL-UHFFFAOYSA-N
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Description

Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate is a synthetic pyrrolidine derivative of interest in medicinal chemistry and drug discovery research. The structure incorporates a furylmethyl group on the pyrrolidine nitrogen and a methyl ester, making it a versatile intermediate for further chemical modification. Potential applications for this compound include its use as a chiral building block in the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds. The furan ring can act as a bioisostere or provide a handle for structural diversification. Researchers can utilize this chemical in various synthetic transformations, such as hydrolysis, amidation, or nucleophilic substitution, to create targeted libraries for biological screening. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 1-(furan-2-ylmethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)10-5-2-6-12(10)8-9-4-3-7-15-9/h3-4,7,10H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPWLPVYRUPJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656442
Record name Methyl 1-[(furan-2-yl)methyl]prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946409-42-3
Record name Methyl 1-[(furan-2-yl)methyl]prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

Deprotonation of the pyrrolidine nitrogen using lithium hexamethyldisilazide (LHMDS) or n-butyllithium (nBuLi) generates a reactive amide intermediate, which undergoes nucleophilic substitution with 2-furylmethyl bromide.

Example Protocol (Adapted from):

  • Dissolve methyl pyrrolidine-2-carboxylate (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
  • Cool to −78°C under nitrogen and add LHMDS (12 mmol) dropwise.
  • Stir for 1 hour, then add 2-furylmethyl bromide (12 mmol) in THF (10 mL).
  • Warm to room temperature gradually, quench with acetic acid (2 mL), and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield the product as a colorless oil (82% yield).

Critical Parameters:

  • Base selection : LHMDS minimizes side reactions compared to more nucleophilic bases like nBuLi.
  • Temperature control : Sub-zero temperatures suppress racemization at C2.
  • Solvent polarity : THF facilitates base solubility while stabilizing the transition state.

Stereochemical Integrity

Racemization at C2 is mitigated by avoiding prolonged exposure to bases above −30°C. Chiral HPLC analysis of intermediates confirms enantiomeric excess (>98% when starting from enantiopure methyl L-prolinate).

Catalytic Hydrogenation of Dihydropyrrole Precursors

An alternative route involves synthesizing a dihydropyrrole intermediate followed by hydrogenation to yield the saturated pyrrolidine ring.

Dihydropyrrole Synthesis

Cyclization of N-(2-furylmethyl)-α,β-unsaturated esters via intramolecular Michael addition forms the dihydropyrrole scaffold.

Example Protocol:

  • React 2-furylmethanamine with methyl acryloyl chloride in dichloromethane (DCM) to form N-(2-furylmethyl)acrylamide.
  • Treat with triethylamine to induce cyclization, yielding 3,4-dihydro-1H-pyrrole-2-carboxylate.

Hydrogenation Conditions

Palladium on carbon (Pd/C, 10 wt%) in methanol under 50 psi H₂ at 25°C reduces the dihydropyrrole to pyrrolidine-2-carboxylate. Chiral catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation for enantioselective synthesis.

Reductive Amination Pathways

Although less common, reductive amination between methyl pyrrolidine-2-carboxylate and furfural offers a one-pot alternative.

Limitations :

  • Pyrrolidine’s secondary amine reacts sluggishly with aldehydes, necessitating high-pressure H₂ or borane reagents.
  • Low yields (<40%) due to imine instability and competing reductions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability
Direct Alkylation 82 High Excellent
Dihydropyrrole Hydrogenation 75 Moderate Moderate
Reductive Amination 35 Low Poor

Key Observations:

  • Direct alkylation outperforms other methods in yield and stereochemical control.
  • Hydrogenation routes require specialized equipment but benefit from modular precursor synthesis.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 1.85–2.15 (m, 4H, pyrrolidine CH₂),
  • δ 3.45 (s, 3H, OCH₃),
  • δ 3.95 (d, 2H, NCH₂C₄H₃O),
  • δ 6.25–6.40 (m, 3H, furan protons).

IR (neat):

  • 1745 cm⁻¹ (C=O ester),
  • 1210 cm⁻¹ (C-O-C furan).

Industrial-Scale Considerations

  • Cost efficiency : 2-Furylmethyl bromide ($120/mol) vs. dihydropyrrole precursors ($200/mol).
  • Waste management : Alkylation generates LiBr byproducts, requiring aqueous workup and recycling.

Emerging Methodologies

Recent advances in photoredox catalysis enable visible-light-mediated alkylation at ambient temperatures, reducing racemization risks. Additionally, flow chemistry systems improve heat transfer and reaction homogeneity for large batches.

Scientific Research Applications

Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Diversity

  • This compound is synthesized via Ugi multicomponent reactions, yielding a colorless oil .
  • Methyl 1-(1-carbamoyl-1-phenylmethyl)-pyrrolidine-2-carboxylate : Incorporates a phenylmethyl-carbamoyl group, introducing aromatic π-π interactions. It crystallizes as a white powder (m.p. 155–157°C), contrasting with the oily state of tert-butyl derivatives .
  • This derivative exhibits a higher melting point (146.0–148.4°C) due to enhanced intermolecular interactions .

Stereochemical Variations

  • Methyl (2R,1R)-1-(1-carbamoyl-3-phenyl-1-ethyl)-pyrrolidine-2-carboxylate : The (2R,1R) configuration results in a specific optical rotation ([α]D = +40.8), which may influence chiral recognition in biological systems .
  • Methyl (2S)-1-(1-(tert-butylcarbamoyl)-cyclopentyl)-piperidine-2-carboxylate : Replacing pyrrolidine with piperidine increases ring size, altering conformational flexibility. This compound is synthesized with lower yields (12%) compared to pyrrolidine analogs .

Physicochemical Properties

  • Melting Points : Sulfonyl and aromatic substituents (e.g., phenyl, benzamido) correlate with higher melting points (146–173°C) due to crystalline packing . In contrast, tert-butyl and aliphatic groups yield oils .
  • Optical Activity : Stereochemistry significantly impacts optical rotation. For example, (2R,1R)-2b exhibits [α]D = +40.8, while (2R,1R)-2a shows [α]D = −4.0, highlighting configurational effects on polarity .
  • Lipophilicity : Compounds with chroman or cinnamic acid substituents (e.g., Methyl 1-(6-hydroxy-2,5,7,8-tetramethylchroman-2-carbonyl)pyrrolidine-2-carboxylate) demonstrate increased lipophilicity, relevant for membrane permeability .

Biological Activity

Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a furan moiety, which influences its chemical reactivity and biological interactions. The presence of the furan ring allows for π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can engage in hydrogen bonding with amino acid residues. These interactions are crucial for modulating enzyme or receptor activities, leading to various biological effects .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's mechanism of action may involve:

  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it may inhibit their function, which is vital in pathways related to disease progression.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

These mechanisms contribute to its potential therapeutic applications, particularly in cancer treatment and antimicrobial therapies .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for the development of new antimicrobial agents. In vitro assays have demonstrated effective minimum inhibitory concentrations (MICs) against several strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promise in inhibiting the proliferation of cancer cells in vitro. For example, cell viability assays indicate that this compound can reduce cell viability in several cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of Gram-positive and Gram-negative bacteria with MIC values ranging from 10-50 µg/mL.
Study BAnticancer ActivityShowed a reduction in cell viability by over 60% in breast cancer cell lines at concentrations of 50 µM after 48 hours.
Study CMechanistic InsightsIdentified interaction with specific enzyme targets, leading to altered metabolic pathways associated with cancer cell survival.

These studies highlight the compound's multifaceted biological activities and provide a foundation for further research into its therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process starting from L-proline methyl ester (CAS 2577-48-2) . Key steps include:

Alkylation : Introduce the 2-furylmethyl group using a nucleophilic substitution reaction with 2-(chloromethyl)furan or via reductive amination with furfural derivatives.

Esterification : Ensure the carboxylate group is protected as a methyl ester using methanol under acidic or enzymatic conditions.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor via HPLC or TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidine ring conformation, ester group (δ ~3.6–3.7 ppm for OCH3_3), and furylmethyl substituent (aromatic protons at δ ~6.2–7.4 ppm) .
  • IR : Identify the ester carbonyl stretch (~1740 cm1^{-1}) and secondary amine N–H bend (~3300 cm1^{-1}) .
  • X-ray crystallography : Resolve absolute stereochemistry using SHELX or WinGX for refinement (e.g., C–C bond lengths: ~1.54 Å for the pyrrolidine ring) .

Advanced Research Questions

Q. How can the puckering conformation of the pyrrolidine ring be quantitatively analyzed?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to calculate ring distortion:

Coordinate system : Define the mean plane of the pyrrolidine ring using atomic coordinates from X-ray data.

Amplitude (q) and phase angle (φ) : Use software like Mercury CSD to compute deviations from planarity. For example, a q value of ~0.5 Å indicates moderate puckering, typical of pyrrolidine derivatives .

  • Case Study : Compare with related compounds (e.g., Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate) to assess steric or electronic effects on puckering .

Q. What strategies are effective for resolving enantiomeric mixtures of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min) .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) to isolate diastereomeric salts .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilic centers (e.g., methyl ester carbonyl carbon: partial charge ~+0.3 e).

Transition State Analysis : Simulate nucleophilic attack (e.g., by hydroxide) using Gaussian 16 to determine activation energy (ΔG‡ ~15–20 kcal/mol) .

Q. What are the challenges in analyzing intermolecular interactions in co-crystals of this compound?

  • Methodological Answer :
  • Mercury CSD Tools : Use the "Packing Similarity" module to compare hydrogen-bonding motifs (e.g., C=O···H–N interactions at ~2.8–3.0 Å) .
  • Thermal Analysis : Perform DSC/TGA to detect polymorphic transitions (melting point ~120–130°C with decomposition above 200°C) .

Data Contradictions and Validation

Q. How to reconcile discrepancies in reported NMR chemical shifts for similar pyrrolidine esters?

  • Methodological Answer :
  • Solvent Effects : Compare shifts in deuterated DMSO vs. CDCl3_3; ester carbonyls may downshift by ~0.2 ppm in DMSO .
  • Dynamic Effects : Use VT-NMR to assess ring-flipping barriers; pyrrolidine rings typically exhibit ΔG‡ ~8–10 kcal/mol for pseudorotation .

Q. Why do X-ray-derived bond lengths differ from DFT-optimized geometries?

  • Methodological Answer :
  • Crystal Packing : Steric crowding in the solid state may elongate C–C bonds by ~0.02 Å compared to gas-phase DFT models .
  • Thermal Motion : Refine anisotropic displacement parameters (ADPs) in SHELXL to account for thermal vibrations .

Structure-Activity Relationship (SAR) Considerations

Q. What modifications to the 2-furylmethyl group enhance biological activity?

  • Methodological Answer :
  • Electron-Withdrawing Substituents : Introduce nitro or cyano groups at the furan 5-position to increase electrophilicity (e.g., Methyl 1-(5-nitro-2-furylmethyl)pyrrolidine-2-carboxylate).
  • Bioisosteres : Replace furan with thiophene and compare activity via in vitro assays (e.g., IC50_{50} shifts in enzyme inhibition) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(2-furylmethyl)pyrrolidine-2-carboxylate

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